molecular formula C6H6BrN5S B11733189 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11733189
M. Wt: 260.12 g/mol
InChI Key: VCDYKWMECXLHFI-UHFFFAOYSA-N
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Description

5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings

Properties

Molecular Formula

C6H6BrN5S

Molecular Weight

260.12 g/mol

IUPAC Name

5-(4-bromo-2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H6BrN5S/c1-12-4(3(7)2-9-12)5-10-11-6(8)13-5/h2H,1H3,(H2,8,11)

InChI Key

VCDYKWMECXLHFI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism

This method involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (A ) with thiosemicarbazide (B ) under dehydrating conditions. Polyphosphate ester (PPE) catalyzes the cyclization, forming the 1,3,4-thiadiazole ring via sequential dehydration and cyclization.

A+BPPE, 110–120°C5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine\text{A} + \text{B} \xrightarrow{\text{PPE, 110–120°C}} \text{5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine}

Experimental Protocol

  • Reactants :

    • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv)

    • Thiosemicarbazide (1.2 equiv)

    • Polyphosphate ester (2.0 equiv)

  • Conditions : Reflux in toluene for 12–16 h.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and purification via silica gel chromatography.

  • Yield : 65–75% (optimized).

Advantages and Limitations

  • Advantages : One-pot synthesis, minimal byproducts.

  • Limitations : Requires stringent control of dehydration to prevent side reactions like hydrolysis.

Cross-Coupling of Pre-Formed Thiadiazole and Pyrazole Moieties

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 5-bromo-1,3,4-thiadiazol-2-amine (C ) and 4-bromo-1-methyl-1H-pyrazole (D ) introduces the pyrazole group.

Procedure

  • Catalyst : Pd(OAc)₂ (0.1 equiv), Xantphos (0.2 equiv).

  • Base : Cs₂CO₃ (3.0 equiv).

  • Solvent : DMF at 100°C for 24 h.

  • Yield : 50–60%.

Optimization Insights

  • Higher yields (70–80%) achieved using microwave-assisted heating at 120°C for 30 min.

Ullmann Coupling

Copper(I)-mediated coupling under basic conditions:

  • Reactants : 5-Amino-1,3,4-thiadiazole-2-thiol (E ) and 4-bromo-1-methyl-1H-pyrazole (D ).

  • Conditions : CuI (0.2 equiv), K₂CO₃, DMSO, 120°C.

  • Yield : 45–55%.

1,3-Dipolar Cycloaddition Approach

Nitrile Imine Cycloaddition

Nitrile imines generated in situ from hydrazonoyl chlorides (F ) react with thiocarbonyl derivatives (G ) to form the thiadiazole ring.

F+GEt₃N, CH₂Cl₂Target Compound\text{F} + \text{G} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target Compound}

Key Steps

  • Hydrazonoyl Chloride Preparation : 4-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde reacted with NH₂OH·HCl.

  • Cycloaddition : Conducted at 0°C to room temperature for 6 h.

  • Yield : 80–90%.

Halogen Exchange on Pre-Functionalized Thiadiazoles

Bromination of 5-Chloro Derivatives

  • Starting Material : 5-Chloro-1-methyl-1H-pyrazol-5-yl-1,3,4-thiadiazol-2-amine.

  • Reagent : HBr/AcOH (48% w/w), 80°C, 8 h.

  • Yield : 60–70%.

Comparative Analysis of Methods

MethodYield RangeTime (h)Key AdvantagesLimitations
Cyclocondensation65–75%12–16One-pot, scalableSensitivity to moisture
Buchwald-Hartwig50–80%24–30High regioselectivityPalladium cost, ligand sensitivity
1,3-Dipolar80–90%6–8Rapid, high yieldRequires toxic hydrazonoyl chlorides
Halogen Exchange60–70%8–10Simple post-modificationLimited to pre-halogenated substrates

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Eluent: EtOAc/hexane (3:7 → 7:3).

  • Reverse Phase C18 : MeOH/H₂O (70:30).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.64 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃), 5.21 (s, 2H, NH₂).

  • MS (ESI+) : m/z 288.05 [M+H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Cyclocondensation is preferred for bulk synthesis (low catalyst cost).

  • Environmental Impact : PPE-mediated methods generate less waste compared to Pd-based couplings.

Emerging Strategies

  • Flow Chemistry : Continuous flow systems reduce reaction time (e.g., cyclocondensation in 2–4 h).

  • Biocatalysis : Enzymatic coupling under mild conditions (experimental stage).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole ring, to form sulfoxides or sulfones.

    Condensation Reactions: The amino group in the thiadiazole ring can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Condensation: Aldehydes or ketones are used in the presence of acid or base catalysts.

Major Products

    Substitution Products: Various substituted pyrazole derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Condensation Products: Schiff bases and related compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. The compound in focus has shown effectiveness against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that derivatives of pyrazole can inhibit the growth of these pathogens, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their utility in treating inflammatory diseases .

Anticancer Activity

Recent advancements in drug design have highlighted the anticancer properties of pyrazole compounds. Research indicates that 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. Various studies have explored how modifications to the pyrazole ring influence biological activity:

Modification Effect on Activity
Substitution at position 3 on pyrazoleIncreased potency against cancer cell lines
Presence of halogens (e.g., bromine)Enhanced antimicrobial activity
Variations in the thiadiazole moietyAltered anti-inflammatory effects

These insights guide the design of new derivatives with improved efficacy and reduced toxicity.

Synthesis and Evaluation

A study synthesized a series of pyrazole derivatives, including 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amines. These compounds were evaluated for their antibacterial and anticancer activities using standard assays. The results indicated that specific substitutions significantly enhanced their bioactivity compared to unmodified pyrazoles .

Clinical Implications

In a clinical setting, pyrazole-based compounds have been investigated for their potential use in treating chronic inflammatory conditions and cancers. The compound's ability to modulate immune responses positions it as a candidate for further clinical trials aimed at establishing its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group in the thiadiazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Biological Activity

The compound 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is C7H7BrN4SC_7H_7BrN_4S with a molecular weight of approximately 227.12 g/mol. The structure consists of a thiadiazole ring fused with a pyrazole moiety, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₇H₇BrN₄S
Molecular Weight227.12 g/mol
IUPAC Name5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
SMILESCN1C(=C(C=N1)Br)CS(=S)N=C(N)N

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit various mechanisms of action that contribute to their biological activities:

  • Antitumor Activity : Thiadiazole derivatives have been shown to inhibit DNA and RNA synthesis selectively, impacting cancerous cells without affecting normal protein synthesis. This selectivity is crucial in targeting neoplastic diseases .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in tumorigenesis, including phosphodiesterase and histone deacetylase .
  • Antimicrobial Properties : Several studies have documented the antimicrobial effects of thiadiazole derivatives against various pathogens, showcasing their potential as therapeutic agents in infectious diseases .

Anticancer Studies

A study conducted on various thiadiazole derivatives demonstrated significant anti-proliferative effects against multiple cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The results indicated that the presence of specific substituents on the thiadiazole ring influenced the potency of these compounds .

Antimicrobial Activity

Research has shown that 5-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine exhibits notable antibacterial and antifungal activities. In vitro tests revealed effective inhibition against Gram-positive and Gram-negative bacteria as well as common fungal strains .

Table 2: Biological Activity Summary

Activity TypeObservations
AntitumorInhibition of DNA/RNA synthesis; selective cytotoxicity
AntimicrobialEffective against various bacterial and fungal strains
Enzyme InhibitionTargets phosphodiesterase and histone deacetylase

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

MethodTime (h)Yield (%)
Conventional heating6–855–60
Ultrasound-assisted1–270–75

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR: Identify protons on the pyrazole (δ 3.8–4.2 ppm for N–CH₃) and thiadiazole (δ 7.5–8.0 ppm for aromatic protons) .
  • IR Spectroscopy: Detect N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 302.98 for C₇H₆BrN₅S) .

Basic: How does the bromine substituent influence reactivity and biological activity?

Methodological Answer:
The bromine atom:

  • Electronic Effects: Increases electrophilicity at the thiadiazole ring, enhancing nucleophilic substitution reactivity .
  • Biological Activity: Halogenated thiadiazoles show improved lipophilicity, correlating with enhanced membrane permeability in anticancer assays (e.g., IC₅₀ values 10–50 µM against HeLa cells) .

Advanced: How can DFT studies predict reactivity in nucleophilic substitutions?

Methodological Answer:

Modeling: Use B3LYP/6-311G(d,p) to calculate Fukui indices, identifying electrophilic centers (e.g., C-5 on thiadiazole) .

Transition State Analysis: Simulate SNAr mechanisms to predict activation energies (ΔG‡ ≈ 25–30 kcal/mol for bromide displacement) .

Validation: Compare computed vs. experimental reaction rates (RMSD < 5%) using Arrhenius plots .

Advanced: How to resolve crystallographic vs. computational structural discrepancies?

Methodological Answer:

Refinement Tools: Use SHELXL for high-resolution X-ray data to refine anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯N interactions at 2.8–3.0 Å) .

DFT Geometry Optimization: Compare bond lengths (e.g., C–Br: 1.89 Å experimental vs. 1.91 Å computed) and adjust basis sets (e.g., def2-TZVP improves accuracy) .

Twinning Analysis: Apply PLATON to detect pseudo-symmetry in crystals, which may distort computational models .

Advanced: Designing anticancer assays to mitigate off-target effects?

Methodological Answer:

Control Experiments: Include non-brominated analogs (e.g., 5-(4-methylpyrazol-5-yl)-thiadiazol-2-amine) to isolate bromine-specific effects .

Selectivity Screening: Test against non-cancerous cell lines (e.g., HEK293) to calculate selectivity indices (SI > 3 indicates therapeutic potential) .

Mechanistic Profiling: Use kinase inhibition panels to identify off-target kinase binding (e.g., EGFR inhibition at IC₅₀ > 100 µM suggests low off-target risk) .

Advanced: Addressing contradictions in reported synthetic yields

Methodological Answer:

Variable Analysis: Identify critical factors:

  • Solvent Polarity: DMF increases yield (75%) vs. ethanol (55%) due to better intermediate solubility .
  • Purification: Recrystallization from acetone/ethanol (1:3) removes byproducts (e.g., unreacted hydrazides) .

Reproducibility: Standardize reagent drying (e.g., P₂O₅ for 24h) and inert atmospheres to minimize hydrolysis .

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